

4,4-Dimethoxytetrahydropyran-3-one molecular weight and formula

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Compound of Interest	
Compound Name:	4,4-Dimethoxytetrahydropyran-3-one
Cat. No.:	B2841756

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An In-Depth Technical Guide to **4,4-Dimethoxytetrahydropyran-3-one**: Theoretical Properties, Synthesis Design, and Analytical Characterization

Abstract

This technical guide provides a comprehensive framework for understanding, synthesizing, and characterizing **4,4-Dimethoxytetrahydropyran-3-one**, a novel heterocyclic ketone. In the absence of extensive published literature on this specific molecule, this document leverages established principles of organic chemistry and analytical science to present its theoretical physicochemical properties, a robust proposed synthesis pathway, and a detailed workflow for structural verification and purity assessment. Designed for researchers, chemists, and professionals in drug development, this guide serves as a foundational resource, offering expert-driven insights into the handling and potential application of this unique chemical entity as a building block in modern medicinal chemistry.

Introduction: The Tetrahydropyran-3-one Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.^[1] Its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen, make it an attractive structural motif for modulating the pharmacokinetic and pharmacodynamic

profiles of therapeutic agents.[1][2] The introduction of a ketone at the 3-position, as in the tetrahydropyran-3-one core, provides a versatile synthetic handle for further molecular elaboration.

This guide focuses on a specific derivative, **4,4-Dimethoxytetrahydropyran-3-one**. This molecule is distinguished by the presence of a dimethyl ketal (or acetal) at the C4 position, adjacent to the ketone at C3. This β -keto ketal arrangement presents unique chemical properties and synthetic opportunities. The ketal functionality can serve as a stable protecting group for a ketone or as a permanent structural feature influencing the molecule's polarity and three-dimensional conformation. Understanding the synthesis and characterization of this specific compound is crucial for unlocking its potential as a novel scaffold in the design of next-generation therapeutics.

Physicochemical Properties: Calculated and Estimated Data

Due to the novelty of **4,4-Dimethoxytetrahydropyran-3-one**, experimental data is not readily available. The following properties have been calculated based on its chemical structure to provide a foundational dataset for experimental design.

Property	Value	Method
Molecular Formula	C ₇ H ₁₂ O ₄	Calculation
Molecular Weight	160.17 g/mol	Calculation
IUPAC Name	4,4-dimethoxyxan-3-one	Nomenclature Rule
Hydrogen Bond Acceptors	4 (Ring O, Ketone O, 2x Methoxy O)	Structural Analysis
Hydrogen Bond Donors	0	Structural Analysis
LogP (Estimated)	-0.4 to 0.1	Estimation based on functional groups
Appearance	Colorless to pale yellow liquid (Predicted)	Physical State Prediction

Proposed Synthesis Pathway: A Logic-Driven Approach

The synthesis of a β -keto ketal requires a strategy that allows for the selective formation of the ketal while preserving the adjacent ketone. A highly plausible and efficient route begins with the commercially available precursor, 4-hydroxytetrahydropyran-3-one, and proceeds through a two-step sequence of oxidation followed by selective ketalization.

Causality and Experimental Rationale

- **Choice of Precursor:** Starting with 4-hydroxytetrahydropyran-3-one is advantageous as the C3 ketone and a C4 oxygen functionality are already in place, simplifying the overall synthesis.
- **Oxidation to a Diketone:** The first step involves the oxidation of the secondary alcohol at the C4 position to a ketone, yielding the intermediate tetrahydropyran-3,4-dione. This transformation is critical as it sets up the necessary electrophilic center for ketal formation. Standard and mild oxidation conditions, such as Swern or Dess-Martin periodinane (DMP) oxidation, are chosen to avoid side reactions and ensure high conversion.
- **Selective Ketalization:** The resulting 1,2-dicarbonyl intermediate is then subjected to acid-catalyzed ketalization using methanol. In this step, the ketone at C4 is converted into the 4,4-dimethoxy ketal. This reaction is typically performed using a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) with methanol serving as both the reagent and solvent. The formation of the ketal is reversible, and the removal of water (e.g., using a Dean-Stark apparatus) drives the reaction to completion. The ketone at C3 remains largely unaffected due to electronic and steric factors inherent to the 1,2-dicarbonyl system.

Detailed Experimental Protocol

Step 1: Oxidation of 4-hydroxytetrahydropyran-3-one to Tetrahydropyran-3,4-dione

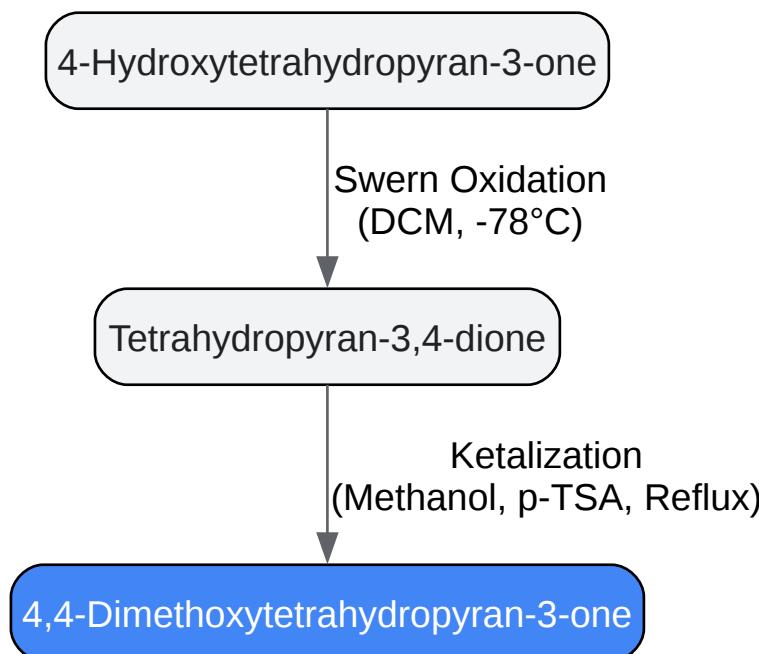
- To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
- After 15 minutes, add a solution of 4-hydroxytetrahydropyran-3-one (1.0 equivalent) in DCM.

- Stir the reaction mixture at -78 °C for 1 hour.
- Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydropyran-3,4-dione, which can be used in the next step without further purification.

Step 2: Synthesis of **4,4-Dimethoxytetrahydropyran-3-one**

- Dissolve the crude tetrahydropyran-3,4-dione from the previous step in anhydrous methanol.
- Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[3\]](#)
- Upon completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **4,4-Dimethoxytetrahydropyran-3-one**.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **4,4-Dimethoxytetrahydropyran-3-one**.

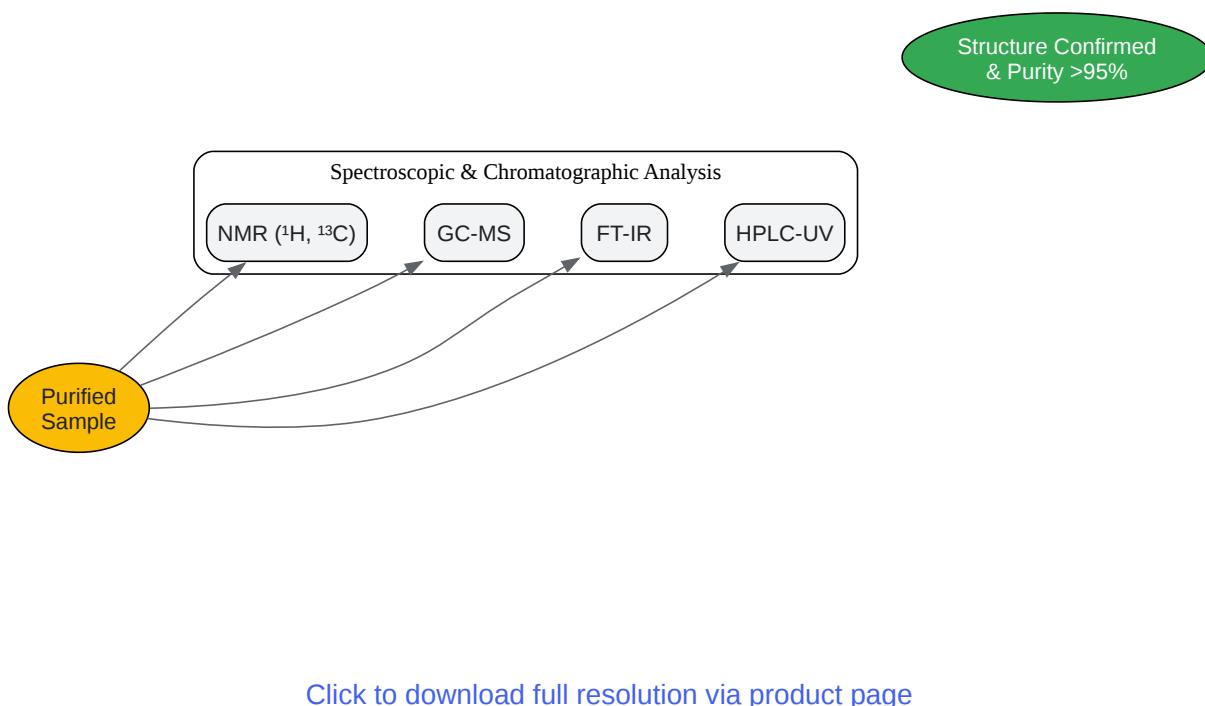
Analytical Characterization and Validation

A multi-technique analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This self-validating system ensures the identity and quality of the final product.[4][5]

Expected Analytical Data

Technique	Expected Result
¹ H NMR	- ~3.3 ppm (singlet, 6H): Two equivalent -OCH ₃ groups. - ~2.5-4.0 ppm (multiplets, 6H): Protons on the tetrahydropyran ring at C2, C5, and C6.
¹³ C NMR	- ~205 ppm: Ketone carbonyl carbon (C3). - ~100 ppm: Ketal carbon (C4). - ~50 ppm: Methoxy carbons (-OCH ₃). - ~60-70 ppm: Ring methylene carbons adjacent to oxygen (C2, C6). - ~30-40 ppm: Ring methylene carbon (C5).
Mass Spec (EI)	- m/z 160.17: Molecular ion peak [M] ⁺ . - m/z 129: Fragment corresponding to the loss of a methoxy group [-OCH ₃]. - m/z 101: Fragment corresponding to the loss of a methoxy group and CO.
IR Spectroscopy	- ~1725 cm ⁻¹ (strong): C=O stretch of the ketone. - ~1100-1200 cm ⁻¹ (strong): C-O stretches of the ether and ketal groups. - ~2850-2950 cm ⁻¹ (medium): C-H stretches of alkyl groups.
HPLC	A single major peak under reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient), indicating high purity.

Analytical Workflow Diagram



Caption: Integrated workflow for the analytical validation of the target compound.

Potential Applications in Drug Development

The unique structure of **4,4-Dimethoxytetrahydropyran-3-one** makes it a promising building block for creating diverse chemical libraries for drug screening.[6]

- Scaffold for Derivatization: The ketone at the C3 position is a prime site for a wide range of chemical transformations. Reactions such as reductive amination, Wittig olefination, and aldol condensations can be employed to introduce complexity and explore structure-activity relationships (SAR).
- Modulation of Physicochemical Properties: The stable dimethoxy ketal imparts specific polarity and conformational rigidity to the molecule. This can be exploited to fine-tune the solubility, cell permeability, and metabolic stability of drug candidates derived from this scaffold.

- Bioisosteric Replacement: The tetrahydropyran core is often used as a bioisostere for other cyclic systems. This scaffold could be incorporated into known pharmacophores to develop new analogues with improved drug-like properties.

Conclusion

While **4,4-Dimethoxytetrahydropyran-3-one** is not a widely documented compound, its fundamental structure suggests significant potential as a versatile intermediate in synthetic and medicinal chemistry. This guide provides the necessary theoretical foundation and practical, expert-driven protocols for its synthesis and characterization. By following the proposed oxidation-ketalization sequence and employing a comprehensive analytical workflow, researchers can confidently produce and validate this novel building block, paving the way for its application in the discovery and development of new therapeutic agents.

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